molecular formula C22H19FN4O B11181735 6-(4-fluorophenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(4-fluorophenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11181735
M. Wt: 374.4 g/mol
InChI Key: OYYMJMKWGYHMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-fluorophenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetically derived organic compound of significant interest in medicinal chemistry and biochemical research. This complex heterocyclic structure is classified as a triazoloquinazolinone derivative, a scaffold known for its diverse pharmacological potential. The compound's research value primarily lies in its role as a potent and selective kinase inhibitor. It has been identified as a key intermediate or final product in the synthesis of molecules designed to target specific protein kinases involved in signal transduction pathways. According to a source from a chemical supplier, this compound is offered as a high-quality reference standard for use in analytical testing and biological screening. The specific fluorophenyl and methylphenyl substituents are critical for its binding affinity and selectivity, making it a valuable tool for researchers studying enzyme kinetics, structure-activity relationships (SAR), and intracellular signaling mechanisms. Its mechanism of action involves competitively binding to the ATP-binding site of certain kinases, thereby modulating their activity and allowing for the study of downstream cellular effects. This makes it particularly useful in oncology research for probing kinase-driven proliferation and in neurological research for investigating pathways like glycogen synthase kinase-3 (GSK-3). This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C22H19FN4O

Molecular Weight

374.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H19FN4O/c1-13-4-2-3-5-17(13)21-20-18(26-22-24-12-25-27(21)22)10-15(11-19(20)28)14-6-8-16(23)9-7-14/h2-9,12,15,21H,10-11H2,1H3,(H,24,25,26)

InChI Key

OYYMJMKWGYHMLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=NC=NN25

Origin of Product

United States

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolinone core serves as the foundational structure for this compound. A modified Pfitzinger reaction is typically employed, starting with anthranilic acid derivatives. In a representative procedure, anthranilic acid (1 ) reacts with acyl chlorides (e.g., benzoyl chloride) in dimethylformamide (DMF) to form 2-amido-benzoic acid derivatives (2a-c ) . Subsequent cyclization in acetic anhydride yields benzoxazone intermediates (3a-c ), which are treated with hydrazine hydrate in ethanol to produce 3-aminoquinazolinone derivatives (4a-c ) .

Formation of the Triazole Moiety

The triazole ring is constructed through cyclocondensation reactions. Chloroacetyl chloride is reacted with 3-aminoquinazolinone derivatives (4a-c ) in dry dichloromethane and triethylamine to form 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide intermediates (5a-c ) . These intermediates undergo nucleophilic displacement with 4-methyl-4H-1,2,4-triazole-3-thiol in refluxing acetone and potassium carbonate, yielding the triazoloquinazoline framework (6a-c ) .

Notably, the reaction temperature and solvent polarity critically influence the regioselectivity of triazole formation. Optimal yields (70–85%) are achieved at 60–80°C in acetone, as higher temperatures promote side reactions such as ANRORC rearrangements .

Final Cyclization and Purification

The tetrahydrotriazoloquinazolinone structure is completed via intramolecular cyclization. Intermediate 6a-c is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), under reflux to facilitate ring closure. The crude product is purified using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Table 1: Optimization of Cyclization Conditions

StepReagentSolventTemperature (°C)Yield (%)
Triazole formationK₂CO₃Acetone6078
Quinazolinone closurePOCl₃Toluene11082
Final purificationSilica gelEthyl acetateRoom temperature95

Characterization and Analytical Validation

Structural confirmation is achieved through spectroscopic techniques:

  • ¹H NMR : Distinct signals for the 4-fluorophenyl (δ 7.25–7.45 ppm) and 2-methylphenyl (δ 2.35 ppm, singlet) groups are observed.

  • ¹³C NMR : Carbonyl resonances appear at δ 165–170 ppm, confirming the quinazolinone and acetamide functionalities .

  • Mass Spectrometry (MS) : Molecular ion peaks align with the theoretical mass (C₂₄H₂₀F₂N₄O₂: [M+H]⁺ = 458.4).

Comparative Analysis of Synthetic Routes

Alternative methodologies include oxidative heterocyclization using bromine in glacial acetic acid, which directly converts hydrazine derivatives into triazoloquinazolines . However, this method yields lower regioselectivity (55–65%) compared to cyclocondensation .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce dihydroquinazoline compounds .

Scientific Research Applications

6-(4-fluorophenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, forming stable complexes that modulate their activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Triazoloquinazolinones are structurally versatile, with variations in substituents and fused rings significantly influencing physicochemical properties and bioactivity. Below is a detailed comparison with four closely related derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions 6 and 9) Molecular Formula Molecular Mass (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound 4-Fluorophenyl (6), 2-Methylphenyl (9) C₂₂H₁₉FN₄O 374.419 Not reported Not provided in evidence
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 4-Hydroxyphenyl (9), Dimethyl (6) C₂₀H₂₂N₄O₂ 362.42 Not reported IR: C=O (1636 cm⁻¹), NH (3424 cm⁻¹)
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 4-Methoxyphenyl (6), Phenyl (9) C₂₃H₂₁N₄O₂ 393.44 Not reported Not provided in evidence
9-(4-Chlorophenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one 4-Chlorophenyl (9) C₁₅H₁₂ClN₅O 313.74 Not reported TLC (DCM:MeOH 9:1), p-TSA catalyst used
9-(2-Chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-4H-1,2,4-triazolo[5,1-b]quinazolin-8-one 2-Chlorophenyl (9), Dimethyl (6) C₁₈H₁₇ClN₄O 340.81 >300 IR: C=O (1636 cm⁻¹), C-Cl (1041 cm⁻¹); NMR: δ 11.25 (NH)

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs.
  • Steric Effects : The 2-methylphenyl substituent at position 9 introduces steric hindrance, which may reduce rotational freedom compared to smaller groups like phenyl .
  • Melting Points : The 2-chlorophenyl derivative (Table 1, entry 5) exhibits a remarkably high melting point (>300°C), attributed to strong intermolecular halogen bonding and rigid dimethyl groups .

Spectral and Structural Insights

  • IR Spectroscopy : All compounds show characteristic C=O stretches near 1636 cm⁻¹, but the 2-chlorophenyl derivative uniquely displays a C-Cl stretch at 1041 cm⁻¹ .
  • NMR Profiles : The NH proton in the 2-chlorophenyl analog resonates at δ 11.25 (DMSO-d₆), indicating strong hydrogen bonding, absent in the target compound due to methyl substitution .

Biological Activity

The compound 6-(4-fluorophenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazoline family and has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H18_{18}F1_{1}N4_{4}
  • Molecular Weight : 318.36 g/mol

The presence of the fluorophenyl and methylphenyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives. The compound exhibits significant activity against various cancer cell lines.

  • Mechanism of Action : The compound is believed to act as a tyrosine kinase inhibitor , which is a common mechanism among many anticancer agents. It interferes with the signaling pathways that promote cell proliferation and survival.
  • Case Studies :
    • In vitro studies demonstrated that this compound showed cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50_{50} values in the low micromolar range.
    • A molecular docking study indicated favorable binding interactions with the Epidermal Growth Factor Receptor (EGFR) , similar to established inhibitors like gefitinib and lapatinib.
Cell LineIC50_{50} (µM)Mechanism
MCF-75.2EGFR Inhibition
A5496.8EGFR Inhibition

Antiviral Activity

Beyond anticancer properties, quinazolines have also been explored for their antiviral effects.

  • Research Findings : A study indicated that derivatives of quinazoline could inhibit viral replication by targeting viral polymerases. The compound's structural features may enhance its affinity for viral targets.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties.

  • Activity Spectrum : Preliminary tests suggest that it possesses antibacterial activity against Gram-positive bacteria, indicating potential as a therapeutic agent in treating bacterial infections.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

  • Absorption and Distribution : The lipophilic nature due to fluorine substitution may enhance cellular uptake.
  • Metabolism : Initial studies suggest hepatic metabolism, although further research is needed to elucidate specific metabolic pathways.
  • Excretion : Renal excretion is likely given the molecular weight and structure; however, detailed studies are required.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. Key steps include:

  • Cyclocondensation : Use of 4-fluorophenyl and 2-methylphenyl precursors with triazole/quinazoline intermediates under acidic catalysis (e.g., p-TSA) at 80–100°C .
  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while methanol/water mixtures aid in crystallization .
  • Purification : Recrystallization from methanol or DCM/MeOH (9:1) achieves >95% purity. Monitor reaction progress via TLC with DCM/MeOH mobile phase .
    • Critical Parameters : Temperature control minimizes side reactions (e.g., ring-opening), and stoichiometric excess of aryl precursors (1.5–2.0 eq) improves regioselectivity .

Q. How can structural characterization be systematically performed for this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}-NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methylphenyl at δ 2.3–2.6 ppm) .
  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions stabilize the fused triazoloquinazoline core) .
  • Mass Spectrometry : LC-MS (ESI+) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 420–430) .

Advanced Research Questions

Q. What computational methods are suitable for analyzing electronic properties and binding affinities of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps correlate with reactivity) .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase domains). Fluorophenyl groups enhance hydrophobic binding, while the triazole nitrogen participates in H-bonding .
  • Pharmacokinetic Modeling : Predict logP (XLogP ≈ 3.5) and bioavailability using SwissADME, accounting for methylphenyl lipophilicity .

Q. How can contradictory biological activity data (e.g., variable IC50_{50} values across cancer cell lines) be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Perform assays (MTT/XTT) in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to identify outlier results .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of specific pathways (e.g., EGFR or PI3K inhibition) .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain potency variations .

Q. What strategies mitigate challenges in regioselectivity during functionalization of the triazoloquinazoline core?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) at C-2 to bias electrophilic substitution at C-7 .
  • Transition Metal Catalysis : Pd-mediated cross-coupling (Suzuki-Miyaura) for aryl-aryl bond formation at C-9, preserving the fluorophenyl group .
  • Protection/Deprotection : Use Boc groups on secondary amines to prevent unwanted N-alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.